molecular formula C15H24N2O2 B13040517 Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate

Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate

Cat. No.: B13040517
M. Wt: 264.36 g/mol
InChI Key: QKKCWEPWNOYKKH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenyl ring substituted with a methyl carbamate moiety, and an isopropylamino side chain. This compound is structurally significant in medicinal chemistry as an intermediate in synthesizing bioactive molecules, particularly those targeting enzymes like beta-secretase (BACE1) or antimicrobial agents . The Boc group is widely employed to protect amines during multi-step syntheses, enabling selective deprotection under mild acidic conditions.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-(propan-2-ylamino)phenyl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-11(2)16-12-7-9-13(10-8-12)17(6)14(18)19-15(3,4)5/h7-11,16H,1-6H3

InChI Key

QKKCWEPWNOYKKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(isopropylamino)phenyl(methyl)carbamate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development
The carbamate functional group is a critical component in the design of pharmaceuticals. Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate exhibits potential as a lead compound in drug development due to its structural properties that facilitate interactions with biological targets. Studies have shown that carbamates can act as prodrugs, enhancing the bioavailability of active pharmaceutical ingredients through metabolic conversion .

2. Neuroprotective Effects
Recent research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, a related compound demonstrated moderate protective effects on astrocytes against amyloid-beta-induced toxicity, which is significant for Alzheimer's disease research . The mechanism involves inhibition of β-secretase and acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative disorders.

Agricultural Applications

1. Insecticides and Parasiticides
this compound has been identified as an effective insecticide. It shows outstanding activity against various pests, including aquatic organisms such as Daphnia and Cyclops . The compound's efficacy in controlling pests at low concentrations highlights its potential for use in sustainable agriculture practices.

2. Environmental Impact Studies
Research into the environmental effects of carbamate compounds, including this compound, has focused on their toxicity to non-target aquatic species. Studies have established acute toxicity levels, providing essential data for risk assessments related to pesticide use in agricultural settings .

Application AreaActivity DescriptionReference
Medicinal ChemistryNeuroprotective effects against amyloid-beta
Agricultural ScienceEffective insecticide against aquatic pests
Environmental StudiesAcute toxicity levels to Daphnia sp.

Case Study: Neuroprotective Effects

A study investigated the effects of a derivative of this compound on astrocyte cells exposed to amyloid-beta peptide (Aβ1-42). The results indicated a reduction in inflammatory markers (TNF-α) and oxidative stress, suggesting that this compound could mitigate neuroinflammation associated with Alzheimer's disease. However, the in vivo efficacy was limited by bioavailability issues in animal models .

Mechanism of Action

The mechanism of action of tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Key Observations :

  • Core Structure: The target compound’s phenyl carbamate core differs from oxazolidinone (Compound 1a) and dihydrothiazine (Compound 6c) scaffolds, which are associated with distinct biological activities (e.g., antimicrobial or BACE1 inhibition) .
  • Substituent Effects: The isopropylamino group in the target compound may enhance metabolic stability compared to triazolylmethyl groups in Compound 1a, which degrade in simulated gastric fluid . Chlorophenethyl substituents () confer non-hazardous safety profiles but lack the fluorinated aromatic systems seen in BACE1 inhibitors .

Stability and Degradation

  • Compound 1a and 1b (tert-butyl oxazolidinones) exhibit instability in simulated gastric fluid due to hydrolytic cleavage of the triazolylmethyl group . In contrast, tert-butyl (4-chlorophenethyl)carbamate remains stable under standard storage conditions, suggesting that electron-withdrawing substituents (e.g., chlorine) or simpler side chains improve stability . The target compound’s stability remains unstudied, but its lack of labile heterocycles (e.g., triazoles) may favor robustness.

Research Findings and Implications

  • Stability-Substituent Relationships: Electron-rich or bulky groups (e.g., isopropylamino) may reduce susceptibility to acidic degradation compared to heterocyclic substituents (e.g., triazoles) .
  • Synthetic Optimization : Boc-protected intermediates (e.g., ) enable modular synthesis, though yields depend on steric and electronic effects of aromatic substituents .
  • Biological Relevance : Thiazin-2-amine derivatives () demonstrate potent BACE1 inhibition, suggesting that the target compound’s phenyl carbamate core could be modified for similar applications if paired with appropriate pharmacophores .

Biological Activity

Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Tert-butyl group : Provides steric hindrance and stability.
  • Isopropylamino moiety : May contribute to biological activity through receptor interactions.
  • Phenyl ring : Increases lipophilicity, aiding in membrane permeability.
  • Methyl carbamate group : Enhances binding affinity to biological targets.

The mechanism of action of this compound is hypothesized to involve interaction with specific receptors or enzymes in the body. Similar compounds have been shown to act as inhibitors of β-secretase (BACE1), which is crucial in the pathology of Alzheimer's disease (AD). By inhibiting BACE1, the compound may prevent the formation of amyloid-beta peptides, which aggregate to form plaques associated with AD .

In Vitro Studies

In vitro studies have demonstrated that derivatives of carbamate compounds can exhibit significant biological activities. For instance:

  • Inhibition of β-secretase : Compounds similar to this compound have shown IC50 values in the nanomolar range, indicating potent inhibition .
  • Acetylcholinesterase inhibition : This activity is essential for enhancing cholinergic signaling, which is often impaired in neurodegenerative diseases.

In Vivo Studies

Research on related compounds has provided insights into their efficacy in vivo:

  • Neuroprotective effects : Some studies report that carbamate derivatives can protect neuronal cells from apoptosis induced by amyloid-beta, reducing oxidative stress markers such as TNF-α and free radicals .
  • Behavioral studies in animal models : These studies often assess cognitive function improvements following treatment with carbamate derivatives, providing a functional assessment of their therapeutic potential.

Case Studies and Clinical Relevance

Several case studies highlight the potential clinical applications of carbamate compounds:

  • Alzheimer's Disease Models :
    • In animal models, carbamate derivatives demonstrated significant reductions in amyloid plaque burden and improved cognitive performance compared to control groups .
    • The dual inhibition of β-secretase and acetylcholinesterase may offer a multimodal approach to treating AD.
  • Cancer Research :
    • Some derivatives have been investigated for their anti-cancer properties, showing potential in inhibiting tumor cell proliferation through apoptosis induction .

Data Summary

PropertyValue/Description
Molecular FormulaC13H20N2O2
Mechanism of Actionβ-secretase inhibition
IC50 (β-secretase)~15.4 nM (for similar compounds)
Acetylcholinesterase InhibitionK_i = 0.17 μM (for related compounds)
Neuroprotective EffectsReduction in oxidative stress markers

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